molecular formula C21H19N5O3 B11011644 5-(2-methoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-pyrazole-3-carboxamide

5-(2-methoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11011644
M. Wt: 389.4 g/mol
InChI Key: YKLIAOKVXWUMDI-UHFFFAOYSA-N
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Description

5-(2-METHOXYPHENYL)-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a quinazolinyl moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-METHOXYPHENYL)-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions. One common approach is the condensation of 2-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-(4-oxo-3(4H)-quinazolinyl)ethylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-(2-METHOXYPHENYL)-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

5-(2-METHOXYPHENYL)-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-METHOXYPHENYL)-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-METHOXYPHENYL)-N-{2-[4-OXO-3(4H)-QUINAZOLINYL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-[2-(4-oxoquinazolin-3-yl)ethyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H19N5O3/c1-29-19-9-5-3-6-14(19)17-12-18(25-24-17)20(27)22-10-11-26-13-23-16-8-4-2-7-15(16)21(26)28/h2-9,12-13H,10-11H2,1H3,(H,22,27)(H,24,25)

InChI Key

YKLIAOKVXWUMDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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